molecular formula C21H27NO8 B13750239 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate CAS No. 101833-20-9

2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate

Cat. No.: B13750239
CAS No.: 101833-20-9
M. Wt: 421.4 g/mol
InChI Key: FVNUIRPBIMUPHX-LREBCSMRSA-N
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Description

2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the piperidinomethyl group and the p-methylphenoxy group. Common reagents used in these reactions include furan, piperidine, and p-methylphenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinomethyl)-4-(p-methoxyphenoxy)furan
  • 2-(1-Piperidinomethyl)-4-(p-ethylphenoxy)furan
  • 2-(1-Piperidinomethyl)-4-(p-chlorophenoxy)furan

Uniqueness

Compared to similar compounds, 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate may exhibit unique properties due to the presence of the p-methylphenoxy group

Properties

CAS No.

101833-20-9

Molecular Formula

C21H27NO8

Molecular Weight

421.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[[4-(4-methylphenoxy)furan-2-yl]methyl]piperidine

InChI

InChI=1S/C17H21NO2.C4H6O6/c1-14-5-7-15(8-6-14)20-17-11-16(19-13-17)12-18-9-3-2-4-10-18;5-1(3(7)8)2(6)4(9)10/h5-8,11,13H,2-4,9-10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

FVNUIRPBIMUPHX-LREBCSMRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2=COC(=C2)CN3CCCCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)OC2=COC(=C2)CN3CCCCC3.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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